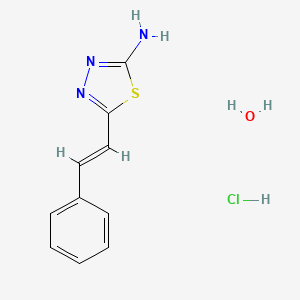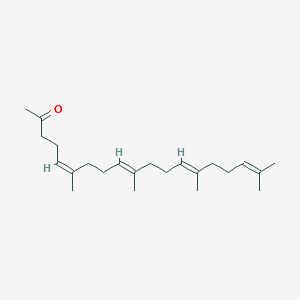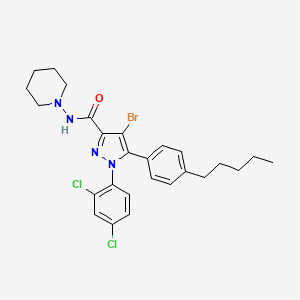![molecular formula C94H178O13 B15193303 Tetradecanoic acid, 2-[[3-[(1-oxotetradecyl)oxy]-2,2-bis[[(1-oxotetradecyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester CAS No. 75587-84-7](/img/structure/B15193303.png)
Tetradecanoic acid, 2-[[3-[(1-oxotetradecyl)oxy]-2,2-bis[[(1-oxotetradecyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecanoic acid, 1,1’-(2-((3-((1-oxotetradecyl)oxy)-2,2-bis(((1-oxotetradecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxotetradecyl)oxy)methyl)-1,3-propanediyl) ester is a complex organic compound. It belongs to the class of esters, which are commonly used in various industrial and scientific applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanoic acid, 1,1’-(2-((3-((1-oxotetradecyl)oxy)-2,2-bis(((1-oxotetradecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxotetradecyl)oxy)methyl)-1,3-propanediyl) ester typically involves esterification reactions. These reactions occur between tetradecanoic acid and a polyol, such as glycerol, in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reactants and catalysts, along with precise temperature and pressure control, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Tetradecanoic acid, 1,1’-(2-((3-((1-oxotetradecyl)oxy)-2,2-bis(((1-oxotetradecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxotetradecyl)oxy)methyl)-1,3-propanediyl) ester can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester into its constituent acids and alcohols in the presence of water and an acid or base catalyst.
Oxidation: Oxidizing agents can convert the ester into corresponding carboxylic acids.
Reduction: Reducing agents can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Tetradecanoic acid and glycerol.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this ester can be used as a model compound for studying esterification and hydrolysis reactions. It can also serve as a precursor for synthesizing other complex molecules.
Biology
In biological research, esters like this one are often used to study lipid metabolism and enzyme activity, particularly lipases and esterases.
Medicine
In medicine, esters are explored for their potential use in drug delivery systems due to their ability to form biodegradable and biocompatible materials.
Industry
Industrially, this ester can be used as a plasticizer, lubricant, or surfactant due to its chemical stability and hydrophobic properties.
Mecanismo De Acción
The mechanism of action of Tetradecanoic acid, 1,1’-(2-((3-((1-oxotetradecyl)oxy)-2,2-bis(((1-oxotetradecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxotetradecyl)oxy)methyl)-1,3-propanediyl) ester involves its interaction with various molecular targets. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. It can also be hydrolyzed by enzymes, releasing its constituent acids and alcohols, which can then participate in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Hexadecanoic acid, 1,1’-(2-((3-((1-oxohexadecyl)oxy)-2,2-bis(((1-oxohexadecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxohexadecyl)oxy)methyl)-1,3-propanediyl) ester
- Octadecanoic acid, 1,1’-(2-((3-((1-oxooctadecyl)oxy)-2,2-bis(((1-oxooctadecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxooctadecyl)oxy)methyl)-1,3-propanediyl) ester
Uniqueness
Tetradecanoic acid, 1,1’-(2-((3-((1-oxotetradecyl)oxy)-2,2-bis(((1-oxotetradecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxotetradecyl)oxy)methyl)-1,3-propanediyl) ester is unique due to its specific chain length and the presence of multiple ester linkages, which confer distinct physical and chemical properties compared to other similar compounds.
Propiedades
Número CAS |
75587-84-7 |
|---|---|
Fórmula molecular |
C94H178O13 |
Peso molecular |
1516.4 g/mol |
Nombre IUPAC |
[3-tetradecanoyloxy-2-[[3-tetradecanoyloxy-2,2-bis(tetradecanoyloxymethyl)propoxy]methyl]-2-(tetradecanoyloxymethyl)propyl] tetradecanoate |
InChI |
InChI=1S/C94H178O13/c1-7-13-19-25-31-37-43-49-55-61-67-73-87(95)102-81-93(82-103-88(96)74-68-62-56-50-44-38-32-26-20-14-8-2,83-104-89(97)75-69-63-57-51-45-39-33-27-21-15-9-3)79-101-80-94(84-105-90(98)76-70-64-58-52-46-40-34-28-22-16-10-4,85-106-91(99)77-71-65-59-53-47-41-35-29-23-17-11-5)86-107-92(100)78-72-66-60-54-48-42-36-30-24-18-12-6/h7-86H2,1-6H3 |
Clave InChI |
AHDLNXGQLLQZTD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















